[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone
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Overview
Description
[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone: is an organic compound with a complex structure that includes both phenoxy and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone typically involves the nucleophilic substitution reaction of catechol and 4-nitrophenylmethanone in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere of nitrogen (N2) at elevated temperatures around 80°C .
Industrial Production Methods: These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone-type products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanone derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving phenolic and nitro groups .
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or high-temperature resistant resins .
Mechanism of Action
The mechanism of action of [2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
®-(+)-2-(4-Hydroxyphenoxy)propionic Acid: This compound shares the phenoxy group but differs in the presence of a propionic acid moiety instead of a nitrophenyl group.
4-(2-Hydroxyphenoxy)phthalic Nitrile: Similar in having a phenoxy group but contains a phthalic nitrile group instead of a nitrophenyl group.
Uniqueness: The presence of both phenoxy and nitrophenyl groups in [2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone makes it unique, providing a combination of chemical properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H13NO5 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H |
InChI Key |
BULXAFQDQFCERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O |
Origin of Product |
United States |
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